N1-Methyl-N1-(tetrahydro-2-furanylmethyl)-1,2-cyclohexanediamine
Overview
Description
N1-Methyl-N1-(tetrahydro-2-furanylmethyl)-1,2-cyclohexanediamine is an organic compound characterized by its unique structure, which includes a cyclohexane ring, a tetrahydrofuran ring, and a methyl group attached to a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Methyl-N1-(tetrahydro-2-furanylmethyl)-1,2-cyclohexanediamine typically involves the following steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through the hydrogenation of furfural in the presence of a suitable catalyst, such as palladium on carbon.
Attachment of the Tetrahydrofuran Ring to the Cyclohexane Ring: This step involves the reaction of tetrahydrofuran with cyclohexanediamine under acidic conditions to form the desired product.
Methylation: The final step involves the methylation of the nitrogen atom using methyl iodide in the presence of a base, such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and reagents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N1-Methyl-N1-(tetrahydro-2-furanylmethyl)-1,2-cyclohexanediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
N1-Methyl-N1-(tetrahydro-2-furanylmethyl)-1,2-cyclohexanediamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-Methyl-N1-(tetrahydro-2-furanylmethyl)-1,2-cyclohexanediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N1-Methyl-N1-(tetrahydro-2-furanylmethyl)-1,2-cyclohexanediamine: Unique due to the presence of both a tetrahydrofuran ring and a cyclohexane ring.
N1-Methyl-N1-(tetrahydro-2-furanylmethyl)-1,2-ethanediamine: Similar structure but with an ethanediamine backbone instead of cyclohexanediamine.
N1-Methyl-N1-(tetrahydro-2-furanylmethyl)-1,2-propanediamine: Similar structure but with a propanediamine backbone.
Uniqueness
This compound is unique due to its specific combination of a cyclohexane ring and a tetrahydrofuran ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-N-methyl-2-N-(oxolan-2-ylmethyl)cyclohexane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-14(9-10-5-4-8-15-10)12-7-3-2-6-11(12)13/h10-12H,2-9,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMLLQAIJFCAAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCO1)C2CCCCC2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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